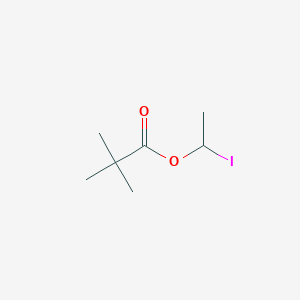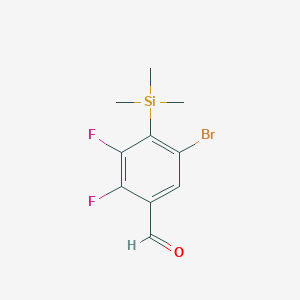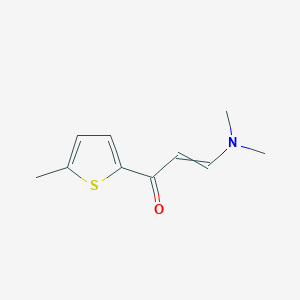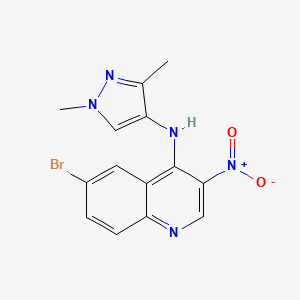
6-bromo-N-(1,3-dimethylpyrazol-4-yl)-3-nitroquinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-N-(1,3-dimethylpyrazol-4-yl)-3-nitroquinolin-4-amine is a complex organic compound that features a quinoline ring substituted with bromine and nitro groups, and a pyrazole ring substituted with dimethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(1,3-dimethylpyrazol-4-yl)-3-nitroquinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration of Quinoline: The starting material, quinoline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Bromination: The nitrated quinoline is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Formation of Pyrazole Ring: The pyrazole ring is synthesized separately by reacting 1,3-dimethyl-1H-pyrazole with an appropriate amine.
Coupling Reaction: The final step involves coupling the brominated and nitrated quinoline with the pyrazole derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
6-bromo-N-(1,3-dimethylpyrazol-4-yl)-3-nitroquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium hydride or other strong bases for nucleophilic substitution.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Functionalized Quinoline: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
6-bromo-N-(1,3-dimethylpyrazol-4-yl)-3-nitroquinolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
作用机制
The mechanism of action of 6-bromo-N-(1,3-dimethylpyrazol-4-yl)-3-nitroquinolin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromine and pyrazole groups can modulate the compound’s binding affinity to various enzymes and receptors, influencing its biological activity.
相似化合物的比较
Similar Compounds
(6-Chloro-3-nitro-quinolin-4-yl)-(1,3-dimethyl-1H-pyrazol-4-yl)-amine: Similar structure but with a chlorine atom instead of bromine.
(6-Bromo-3-nitro-quinolin-4-yl)-(1,3-dimethyl-1H-imidazol-4-yl)-amine: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
6-bromo-N-(1,3-dimethylpyrazol-4-yl)-3-nitroquinolin-4-amine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both bromine and nitro groups on the quinoline ring, along with the dimethyl-substituted pyrazole ring, provides a versatile scaffold for further functionalization and optimization in various applications.
属性
分子式 |
C14H12BrN5O2 |
|---|---|
分子量 |
362.18 g/mol |
IUPAC 名称 |
6-bromo-N-(1,3-dimethylpyrazol-4-yl)-3-nitroquinolin-4-amine |
InChI |
InChI=1S/C14H12BrN5O2/c1-8-12(7-19(2)18-8)17-14-10-5-9(15)3-4-11(10)16-6-13(14)20(21)22/h3-7H,1-2H3,(H,16,17) |
InChI 键 |
GJRBKDZPVVFPFE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1NC2=C3C=C(C=CC3=NC=C2[N+](=O)[O-])Br)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridine-3-carbonitrile](/img/structure/B8579733.png)
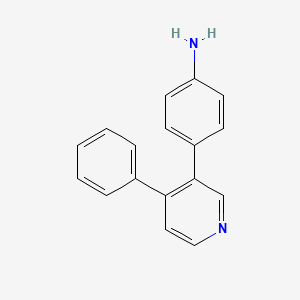
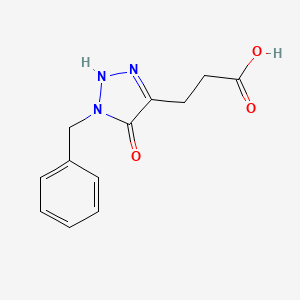
![5-([Butyl(methyl)amino]methyl)thiophene-2-carboxylic acid](/img/structure/B8579747.png)
![6-[(4-Chlorophenoxy)methyl]-4-phenylmorpholin-2-one](/img/structure/B8579751.png)
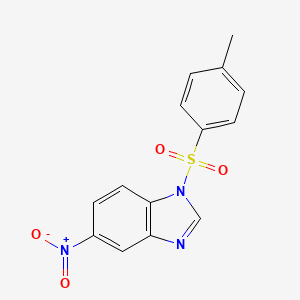
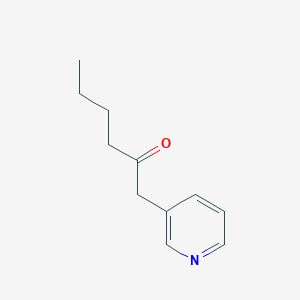

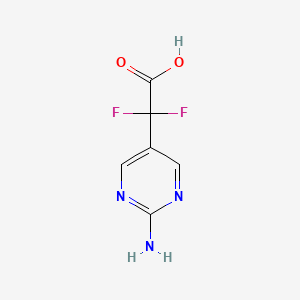
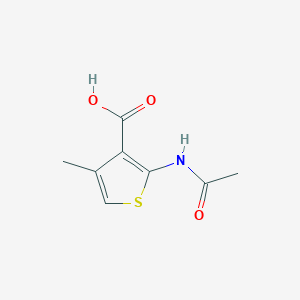
![5-{[5-(1,2-Dithiolan-3-yl)pentanoyl]amino}pentanoic acid](/img/structure/B8579805.png)
